Home > Products > Screening Compounds P62765 > 5-Fluorouracil arabinoside
5-Fluorouracil arabinoside - 18814-21-6

5-Fluorouracil arabinoside

Catalog Number: EVT-1194253
CAS Number: 18814-21-6
Molecular Formula: C9H11FN2O6
Molecular Weight: 262.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

5-Fluorouracil arabinoside is synthesized from 5-fluorouracil, a compound originally derived from uracil. It is classified as an antineoplastic agent due to its ability to inhibit tumor growth by interfering with DNA and RNA synthesis. This compound is particularly relevant in the treatment of various malignancies, including gastrointestinal cancers.

Synthesis Analysis

The synthesis of 5-fluorouracil arabinoside typically involves several steps:

  1. Starting Material: The process begins with 5-fluorouracil, which is reacted with an appropriate sugar source, often using arabinose as the sugar moiety.
  2. Glycosylation Reaction: The glycosylation reaction generally employs a catalyst or activating agent to facilitate the formation of the glycosidic bond between the nitrogen atom of 5-fluorouracil and the anomeric carbon of arabinose.
  3. Purification: After the reaction, purification methods such as chromatography are utilized to isolate the desired product from unreacted starting materials and byproducts.

Technical parameters such as temperature, pH, and reaction time are crucial for optimizing yield and purity. For example, reactions may be carried out at elevated temperatures (e.g., 60°C) for several hours to ensure complete conversion.

Molecular Structure Analysis

The molecular structure of 5-fluorouracil arabinoside can be described as follows:

  • Chemical Formula: C10_{10}H12_{12}F2_{2}N2_{2}O4_{4}
  • Molecular Weight: Approximately 240.22 g/mol
  • Structural Features:
    • The compound retains the pyrimidine ring characteristic of uracil.
    • A fluorine atom is substituted at the C-5 position of the pyrimidine ring.
    • The arabinose sugar moiety is attached at the N-1 position.

The presence of the fluorine atom significantly alters the electronic properties of the molecule, enhancing its ability to mimic uridine during nucleic acid synthesis.

Chemical Reactions Analysis

5-Fluorouracil arabinoside participates in several key chemical reactions:

  1. Phosphorylation: Once inside cells, it can be phosphorylated by kinases to form active nucleotide derivatives such as 5-fluorouridine monophosphate.
  2. Inhibition of Enzymes: It inhibits thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition leads to a depletion of deoxythymidine triphosphate, causing DNA damage and apoptosis in rapidly dividing cells.
  3. Metabolic Pathways: The compound can undergo catabolism via pathways similar to those of uridine, leading to various metabolites that may also exhibit biological activity.
Mechanism of Action

The mechanism of action for 5-fluorouracil arabinoside involves several steps:

  1. Cellular Uptake: The compound enters cancer cells through transport mechanisms similar to those used by uridine.
  2. Conversion to Active Metabolites: Inside the cell, it is converted into several active metabolites:
    • Fluorodeoxyuridine monophosphate (FdUMP): Inhibits thymidylate synthase.
    • Fluorouridine triphosphate (FUTP): Incorporates into RNA, disrupting RNA function.
  3. Induction of Apoptosis: The accumulation of these metabolites leads to imbalances in nucleotide pools, resulting in DNA damage and subsequent apoptosis.

This multi-faceted approach allows 5-fluorouracil arabinoside to effectively target cancer cells while minimizing effects on normal tissues.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluorouracil arabinoside include:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and polar organic solvents, facilitating its administration via injection or oral routes.
  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from light sources.

These properties influence its formulation and delivery methods in clinical settings.

Applications

5-Fluorouracil arabinoside has several significant applications in scientific and clinical contexts:

  1. Cancer Treatment: Primarily used in chemotherapy regimens for treating various cancers such as colorectal cancer, breast cancer, and head and neck cancers.
  2. Research Tool: Utilized in laboratory studies to explore mechanisms of drug resistance and cellular responses to nucleoside analogs.
  3. Combination Therapy: Often combined with other chemotherapeutic agents to enhance efficacy and reduce toxicity profiles.
Introduction to 5-Fluorouracil Arabinoside

Historical Development and Discovery

The development of 5-Fluorouracil Arabinoside represents a strategic effort within the broader evolution of fluorinated pyrimidine antimetabolites. Its origins are inextricably linked to the foundational discovery of 5-fluorouracil (5-FU) in 1957 by Dushinsky and colleagues, who synthesized this compound based on the observation that tumor cells preferentially utilize uracil for nucleic acid biosynthesis [1] [5]. This seminal work established the principle that structural analogs of natural pyrimidines could disrupt cancer cell proliferation. Over the subsequent decades, researchers systematically explored modifications to the 5-FU structure to enhance its therapeutic properties, leading to the creation of prodrugs and nucleoside derivatives. 5-Fluorouracil Arabinoside emerged from this investigative landscape as a hybrid molecule, combining the fluorinated uracil base with the arabinose sugar moiety—a structural configuration analogous to the established antileukemic agent cytarabine (ara-C). This molecular design aimed to exploit the intracellular activation pathways of nucleoside analogs while retaining the thymidylate synthase inhibitory activity characteristic of 5-FU-based compounds [3] [10].

The timeline of fluoropyrimidine development highlights key milestones relevant to 5-Fluorouracil Arabinoside's emergence. Following the clinical introduction of tegafur (a 5-FU prodrug) in the late 1960s and the UFT combination (tegafur with uracil) in 1976, research intensified on modulating 5-FU's pharmacokinetics and tissue distribution [1] [5]. The discovery of biochemical modulators like 5-chloro-2,4-dihydroxypyridine (CDHP) in 1984 and potassium oxonate in 1987 further demonstrated how strategic molecular modifications could enhance 5-FU's efficacy and reduce toxicity [1]. Within this context, 5-Fluorouracil Arabinoside was developed as an investigational agent designed to optimize intracellular delivery through its distinct sugar component, differing from the ribose or deoxyribose found in endogenous nucleosides [3].

Table 1: Historical Milestones in Fluoropyrimidine Development

YearDevelopmentSignificance
1957Synthesis and antitumor activity of 5-FU reported [1]Established fluoropyrimidines as anticancer agents
1967Synthesis of tegafur (FT)First prodrug of 5-FU with improved bioavailability
1976Development of UFT® (tegafur + uracil)Demonstrated efficacy enhancement through metabolic modulation
1984Discovery of CDHP as DPD inhibitorEnabled development of S-1 with reduced 5-FU catabolism
1987Identification of potassium oxonatePaved way for gastrointestinal toxicity reduction in oral fluoropyrimidines

Structural and Chemical Characterization

5-Fluorouracil Arabinoside (chemical formula: C₉H₁₁FN₂O₆; PubChem CID: 1821) is a nucleoside analog distinguished by its arabinose sugar configuration [2]. The molecule consists of the fluorinated pyrimidine base 5-fluorouracil covalently linked via a β-glycosidic bond to the C1' carbon of β-D-arabinofuranose. This arabinose moiety exhibits stereochemical differences from the natural β-D-ribofuranose found in uridine, most notably in the C2'-hydroxyl group, which adopts an up (axial) orientation in the arabinose configuration rather than the down (equatorial) orientation characteristic of ribose [4] [10]. This seemingly minor stereochemical variation profoundly impacts the molecule's biological interactions, particularly its affinity for metabolic enzymes and its incorporation into nucleic acids.

The chemical properties of 5-Fluorouracil Arabinoside reflect its hybrid nature. Like 5-FU, it retains the acidic protons (pKa ~8.0 and ~13.0) that contribute to ionization states affecting cellular uptake and molecular interactions [4] [7]. The fluorine atom at the C5 position creates a strong carbon-fluorine bond that resists hydrolysis but provides electronic effects that facilitate covalent binding to thymidylate synthase. Physicochemical characterization reveals moderate water solubility (approximately 12.2 mg/mL at room temperature), which is influenced by temperature and requires specific formulation considerations for experimental administration [4] [7]. The arabinose component introduces additional hydroxyl groups compared to deoxyribose-containing analogs, enhancing hydrogen-bonding capacity while potentially reducing passive membrane permeability.

Table 2: Key Physicochemical Properties of 5-Fluorouracil Arabinoside

PropertyCharacteristicBiological Implication
Molecular FormulaC₉H₁₁FN₂O₆Determines metabolic stability and distribution
Sugar Configurationβ-D-arabinofuranoseAltered enzyme recognition vs. natural nucleosides
Glycosidic Bondβ-N₁ linkageStability to acid hydrolysis vs. natural nucleosides
5-FU pKa Values~8.0 (imidazole proton), ~13.0 (amide proton)Ionization state affects membrane permeation at physiological pH
Water Solubility~12.2 mg/mL at 25°CInfluences formulation design and administration route

Role in Antimetabolite Chemotherapy

As an antimetabolite, 5-Fluorouracil Arabinoside exerts cytotoxic effects through multiple biochemical mechanisms that disrupt nucleic acid metabolism. Upon cellular uptake, it undergoes enzymatic activation through phosphorylation by deoxycytidine kinase and other nucleoside kinases, forming 5-fluoroarabinosyluracil monophosphate (F-ara-UMP) and ultimately the triphosphate derivative (F-ara-UTP) [3] [10]. These activated metabolites interfere with DNA and RNA synthesis through distinct pathways: F-ara-UTP competes with uridine triphosphate (UTP) for incorporation into RNA molecules, while the diphosphate metabolite (F-ara-UDP) can be reduced to 5-fluoroarabinosyl-2'-deoxyuridine diphosphate, subsequently phosphorylated to the triphosphate and incorporated into DNA. This dual mechanism disrupts essential nucleic acid functions, including mRNA processing, ribosomal RNA maturation, and DNA replication fidelity [6] [10].

The compound's efficacy as an antimetabolite is enhanced by its structural features. The arabinose configuration impedes the action of cytidine deaminase, potentially prolonging intracellular half-life compared to ribose-conjugated analogs [3]. Furthermore, the presence of the fluorine atom at the C5 position allows the molecule to function as a pseudo-substrate for thymidylate synthase (TS), similar to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). When converted to the 5'-monophosphate form, 5-Fluorouracil Arabinoside can form a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate, leading to sustained inhibition of de novo thymidylate synthesis and consequent thymine-less death of rapidly proliferating cells [6] [7]. This dual targeting of both nucleotide precursor synthesis and nucleic acid polymerization represents a strategic advantage over single-mechanism antimetabolites.

Comparative studies with other fluoropyrimidines reveal distinct metabolic characteristics. Unlike capecitabine—an oral prodrug sequentially activated by hepatic carboxylesterase, cytidine deaminase, and thymidine phosphorylase—5-Fluorouracil Arabinoside bypasses several activation steps through its nucleoside structure [3]. It also differs from S-1 (a combination drug containing tegafur, CDHP, and oxonate) in its lack of dihydropyrimidine dehydrogenase (DPD) inhibition, relying instead on its unique activation pathway and resistance to catabolism [1] [5]. These biochemical distinctions underscore its potential application in malignancies with resistance to conventional fluoropyrimidines, particularly those exhibiting altered expression of nucleoside transporters or activating enzymes.

Table 3: Comparative Activation Mechanisms of Fluoropyrimidine Agents

AgentPrimary Activation PathwayKey Enzymes Involved
5-FluorouracilDirect conversion to FUMP by orotate phosphoribosyltransferaseOPRT, thymidine phosphorylase
CapecitabineSequential hydrolysis and phosphorylationCarboxylesterase, cytidine deaminase, TP
Tegafur (in S-1)Cytochrome P450-mediated oxidation to 5-FUCYP2A6, other hepatic oxidases
5-Fluorouracil ArabinosideDirect phosphorylation by nucleoside kinasesDeoxycytidine kinase, UMP-CMP kinase

In experimental models, the antimetabolite properties of 5-Fluorouracil Arabinoside translate to potent antiproliferative effects against various cancer cell lines. Research demonstrates that its cytotoxicity correlates with intracellular retention of active metabolites and the expression levels of activating kinases [3] [10]. Unlike bolus administration of 5-FU—which exhibits a short plasma half-life (approximately 10-20 minutes) necessitating continuous infusion for optimal efficacy—the arabinoside configuration may provide more sustained intracellular exposure to active metabolites [9]. This pharmacokinetic profile, combined with its multi-targeted mechanism of action, positions 5-Fluorouracil Arabinoside as a distinctive investigational agent within the fluoropyrimidine class, meriting further exploration of its potential applications in antimetabolite chemotherapy regimens.

Properties

CAS Number

18814-21-6

Product Name

5-Fluorouracil arabinoside

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

Molecular Formula

C9H11FN2O6

Molecular Weight

262.19 g/mol

InChI

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)

InChI Key

FHIDNBAQOFJWCA-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F

Synonyms

Nsc258350

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.